2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

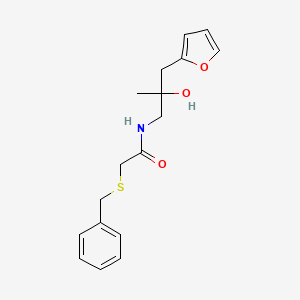

“2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is a product for proteomics research .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the cyclization reaction of various o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as the catalyst .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving trifluoromethyl groups . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Scientific Research Applications

Novel Sulfonated Thin-Film Composite Membranes

A study by Liu et al. (2012) developed novel sulfonated aromatic diamine monomers, including derivatives related to "2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile", for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, suggesting their utility in the treatment of dye solutions and potential applications in water purification technologies (Liu et al., 2012).

Heat-Activated Persulfate Oxidation for Groundwater Remediation

Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluoroalkyl substances, including the use of sulfonate and similar compounds, under conditions suitable for in-situ groundwater remediation. The study indicates the potential of using related chemical processes for environmental remediation, particularly in the removal of persistent organic pollutants from groundwater (Park et al., 2016).

Photochromic Ruthenium Sulfoxide Complexes

McClure et al. (2010) synthesized a series of photochromic ruthenium sulfoxide complexes that include sulfonyl and trifluoromethyl substituents. These complexes exhibit phototriggered isomerization with potential applications in the development of photoresponsive materials, which could be useful in optical data storage and molecular switches (McClure et al., 2010).

Benzylic C(sp3)-H Bond Sulfonylation

Gong et al. (2018) developed a methodology for the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite. This study highlights the synthetic utility of sulfonylation reactions in organic chemistry and the potential for the creation of novel compounds with various applications (Gong et al., 2018).

Synthesis and Anti-HIV Activity of New Derivatives

Syed et al. (2011) synthesized a series of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, including compounds with sulfonylamino groups. While the focus was on exploring anti-HIV activity, the research also indicates broader applications of sulfonyl derivatives in medicinal chemistry (Syed et al., 2011).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It is known that trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties, adme, and drug-likeness profiles of similar compounds have been studied .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have a variety of molecular and cellular effects.

Action Environment

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound’s action may be influenced by a variety of environmental factors.

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” and similar compounds could have significant future implications in these fields.

properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMHTNWNGBLUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)

![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)